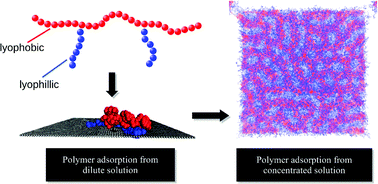Adsorption of amphiphilic grafted polymers as polymer corrosion inhibitors: insights from mesoscopic simulations†
Physical Chemistry Chemical Physics Pub Date: 2022-05-03 DOI: 10.1039/D2CP00504B
Abstract
The homogeneous covering of amphiphillic polymer molecules onto metallic surfaces is of great importance for corrosion inhibitor applications. Lyophillic side chains grafted onto a lyophobic backbone act as anchors that allow the molecule to absorb at the metallic surface preventing the exposure with the solvent. Coarse-grained simulations are used to study the sorption and conformation behaviour of amphiphillic grafted polymers for corrosion inhibition. The backbone insolubility is found to play a key role in the sorption and conformation behaviour in the dilute limit. For finite concentrations, moderate backbone solubility and moderate molecule concentrations achieve optimal surface coverage, while highly a lyophobic backbone leads to bulk-like structures as a consequence of aggregation.

Recommended Literature
- [1] Research Highlights
- [2] Recognition of the π-hole donor ability of iodopentafluorobenzene – a conventional σ-hole donor for crystal engineering involving halogen bonding†
- [3] Dy(iii) zig-zag chains assembled in a 3D framework with single-molecule magnet behaviour†
- [4] Zinc isotopic compositions of breast cancer tissue†
- [5] A high-performance TiO2 nanowire UV detector assembled by electrospinning
- [6] Organic solvent soluble methyltriphenylphosphonium peroxodisulfate: a novel oxidant for the synthesis of polyaniline and the thus prepared polyaniline in high performance supercapacitors
- [7] Government reports, etc.
- [8] Thermodynamically favored stable hydrogen storage reversibility of NaBH4 inside of bimetallic nanoporous carbon nanosheets†
- [9] Conjugated polymer-based luminescent probes for ratiometric detection of biomolecules
- [10] Solubility of water in liquid hydrocarbons: a bridge between the polarizable continuum model and the mobile order theory










